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Compound of Interest

Compound Name: Pqgr620

Cat. No.: B15542124

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and
preparation of Pqr620, a potent and selective dual mTORC1/2 inhibitor, for in vivo studies.
Pqr620 is an orally bioavailable and brain-penetrant compound that has demonstrated anti-
tumor activity in various preclinical models.[1][2]

Physicochemical and Pharmacokinetic Properties of
Pqgr620

Pqgr620 exhibits favorable physicochemical properties that contribute to its good oral
bioavailability and excellent brain penetration.[3][4] A summary of its key properties is
presented in the table below.
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Property Value Reference
Molecular Weight 445.47 g/mol [3]
Formula C21H25F2N702 [3]
In Vitro IC50 (Median, 44
_ 250 nM [1]

lymphoma cell lines)
In Vitro IC50 (A2058

0.2 uM (3]
melanoma cells, pSer473)
In Vitro IC50 (A2058

0.1 uM [3]

melanoma cells, pSer235/236)

Solubility (DMSO)

6.4 mg/mL (14.37 mM)

[3]

Solubility (pH 1.2) 20.0 £ 6.5 mM [4115]
Solubility (pH 6.8) 33.7+4.3 uM [4][5]
Cmax in Plasma (50 mg/kg,
] 4.8 ug/ml [6][7]
oral, mice)
Cmax in Brain (50 mg/kg, oral,
_ 7.7 pg/ml [61[7]
mice)
Time to Cmax (Plasma and ]
) 30 minutes [4161071
Brain)
Half-life (t1/2) (Plasma and
) ~5 hours [416171
Brain)
Maximum Tolerated Dose
) 150 mg/kg [6][7]
(MTD, mice)
Maximum Tolerated Dose
30 mg/kg [61[7]

(MTD, rats, 14-day study)

Dissolution and Preparation of Pqr620 for In Vivo

Administration
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The appropriate formulation for Pqr620 is crucial for achieving desired exposure and efficacy in

in vivo studies. Several vehicle formulations have been reported to successfully dissolve and

deliver Pqr620.

Important Considerations:

e |tis highly recommended to prepare a stock solution in DMSO first.[1]

» For in vivo working solutions, add co-solvents sequentially.[1][3]

« If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][3]

o Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

e The provided formulations are for reference; modifications may be necessary based on

specific experimental requirements.[3]

Recommended Formulations for Oral Administration

The following table summarizes vehicle compositions that have been used for the oral

administration of Pqr620.

. Achieved
Formulation ] Notes Reference
Concentration
10% DMSO, 40%
> 2.08 mg/mL (4.67 )
PEG300, 5% Tween- M) Clear solution. [1]
m
80, 45% Saline
10% DMSO, 90%
) > 2.08 mg/mL (4.67 )
(20% SBE-B-CD in Clear solution. [1]
. mM)
Saline)
10% DMSO, 90% >2.08 mg/mL (4.67 )
) Clear solution. [1]
Corn Oil mM)
10% DMSO, 40% S
Sonication is
PEG300, 5% Tween 1 mg/mL (2.24 mM) [3]
. recommended.
80, 45% Saline
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Protocol for Preparing Pqr620 Formulation (Example:
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mg/mL Pqr620 formulation.
Materials:

e Pqr620 powder

o Dimethyl sulfoxide (DMSO), fresh/an-hydrous
o Polyethylene glycol 300 (PEG300)

o Tween-80 (Polysorbate 80)

 Saline solution (0.9% NaCl)

 Sterile conical tubes

o Pipettes

» Vortex mixer

e Sonicator (optional)

Procedure:

o Prepare Stock Solution: Weigh the required amount of Pqr620 powder and dissolve it in
DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete
dissolution; gentle warming or sonication may be applied if necessary.

» Add Co-solvents Sequentially:
o In a sterile conical tube, add the required volume of the Pqr620 DMSO stock solution.
o Add PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.

o Add Tween-80 to the mixture. Vortex again to ensure complete mixing.
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o Finally, add the saline solution to reach the final desired volume. Vortex thoroughly.

e Final Formulation: The final formulation should be a clear solution. If any precipitation is
observed, sonicate the solution in a water bath until it becomes clear.

o Administration: The freshly prepared formulation can be administered to animals via oral
gavage.

Preparation of Pqr620 Formulation

(1. Weigh Pqr620 Powde)
;
(2. Dissolve in DMSO)
(Stock Solution)
G. Add Tween-80)
>

Click to download full resolution via product page

Experimental workflow for Pqré620 formulation.
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Mechanism of Action: mMTORC1/2 Inhibition

Pqr620 is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and
MTORC?2 complexes.[4][8] This dual inhibition leads to a more comprehensive blockade of
MTOR signaling compared to rapalogs, which only allosterically inhibit mTORC1.[8]

Inhibition of MTORC1 by Pqr620 leads to the dephosphorylation of its downstream effectors,
p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This results in the
suppression of protein synthesis and cell growth.

Inhibition of MTORC2 by Pqr620 prevents the phosphorylation and activation of Akt at serine
473 (S473).[8][9] Since Akt is a key upstream activator of mMTORCL, this action of Pqr620
creates a feedback loop that further reinforces the inhibition of mTOR signaling.
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Pqr620 Signaling Pathway

mTORC?2
Akt (S473)

p70S6K

Protein Synthesis
& Cell Growth

Click to download full resolution via product page
Pqr620 inhibits both mTORC1 and mTORC?2 signaling.

In Vivo Experimental Design and Efficacy

Pqr620 has demonstrated significant anti-tumor efficacy in various xenograft models. The
following table summarizes a representative in vivo study.
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Animal . Dosing
Cell Line Treatment Outcome Reference
Model Schedule
. 2-fold
) SU-DHL-6 Daily oral )
NOD-Scid Pqr620 (100 decrease in
) (GCB- gavage for 14 [1]
mice mg/kg) tumor volume
DLBCL) days
vs. control
] 2-fold
) Daily oral )
NOD-Scid RIVA (ABC- Pqr620 (100 decrease in
) gavage for 21 [1]
mice DLBCL) mg/kg) tumor volume
days
vs. control
] Robust
Daily oral o
) pNSCLC-1 Pqgr620 (30 inhibition of
SCID mice gavage for 21 [10]
(NSCLC) mg/kg) q xenograft
ays
Y growth
Ovarian ] Significant
) Daily oral o
Carcinoma OVCAR-3 Pqgr620 dosi inhibition of [41[6]
osing
Xenograft tumor growth

General Protocol for an In Vivo Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of Pqr620 in a

xenograft model.

Materials:

Tumor cells for implantation

Pqr620 formulation

Vehicle control

Calipers for tumor measurement

Immunocompromised mice (e.g., NOD-Scid, SCID)
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¢ Animal balance

e Oral gavage needles

Procedure:

Tumor Cell Implantation: Subcutaneously inoculate the appropriate number of tumor cells
into the flank of each mouse.

e Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).[1]

» Randomization: Randomly assign mice into treatment and control groups.

o Treatment Administration: Administer Pqr620 or vehicle control to the respective groups via
oral gavage according to the planned dosing schedule.

e Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate
tumor volume (e.g., Volume = 0.5 x Length x Width?).

« Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of
toxicity.[8]

« Endpoint: At the end of the study, euthanize the animals and excise the tumors for further
analysis (e.g., pharmacodynamics, histology).
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In Vivo Efficacy Study Workflow

1. Tumor Cell
Implantation

2. Monitor Tumor
Growth
3. Randomize
Mice
4. Administer Pqr620
or Vehicle

Repegat per schedule

5. Measure Tumor
Volume & Body Weight

Click to download full resolution via product page

Workflow for a typical in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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